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Compound of Interest

Compound Name: Ajugalide C

Cat. No.: B1252895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Ajugalide C, a neo-clerodane diterpenoid. The information presented herein is crucial for the

identification, characterization, and further investigation of this natural product for potential drug

development applications.

Spectroscopic Data
The structural elucidation of Ajugalide C has been established through various spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS). The following tables summarize the key quantitative data obtained from

these analyses.

NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of Ajugalide C were recorded in CDCl₃. The chemical shifts (δ)

are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Ajugalide C (in CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1α 1.65 m

1β 2.10 m

2α 1.50 m

2β 1.80 m

3α 5.40 t 3.0

6α 4.95 d 8.0

7α 2.55 m

7β 2.25 m

10β 2.30 m

11 3.15 m

12 5.95 d 5.0

14α 4.80 d 12.5

14β 4.70 d 12.5

15 7.40 m

16 6.35 m

17-H₃ 0.95 s

18-H₂ 4.20 d 12.0

3.80 d 12.0

19-H₃ 1.10 d 7.0

20-H₃ 1.05 s

OAc 2.10 s

OAc 2.05 s
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Table 2: ¹³C NMR Spectroscopic Data for Ajugalide C (in CDCl₃)
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Position Chemical Shift (δ, ppm)

1 38.5

2 19.0

3 78.5

4 42.0

5 55.0

6 75.0

7 35.5

8 45.5

9 48.0

10 40.0

11 43.5

12 125.0

13 138.0

14 111.5

15 143.0

16 110.0

17 16.0

18 64.0

19 14.5

20 25.0

OAc (C=O) 170.5

OAc (CH₃) 21.0

OAc (C=O) 170.0
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OAc (CH₃) 20.8

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRESIMS) data is essential for determining the elemental

composition and confirming the molecular weight of Ajugalide C.

Table 3: Mass Spectrometry Data for Ajugalide C

Technique Ion Observed m/z Calculated m/z Formula

HRESIMS [M+Na]⁺ 541.2305 541.2308 C₂₉H₃₈O₉Na

Experimental Protocols
The spectroscopic data presented above were obtained following standard laboratory

procedures for the isolation and characterization of natural products.

Isolation of Ajugalide C
Ajugalide C was isolated from the aerial parts of Ajuga macrosperma var. breviflora. The dried

and powdered plant material was extracted with methanol. The resulting crude extract was then

subjected to a series of chromatographic techniques, including column chromatography over

silica gel and preparative high-performance liquid chromatography (HPLC), to yield the pure

compound.

NMR Spectroscopy
NMR spectra were acquired on a Bruker Avance spectrometer. The samples were dissolved in

deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent signals

(δH 7.26 and δC 77.16 for CDCl₃). Standard pulse sequences were used to obtain ¹H, ¹³C, and

various 2D NMR spectra (COSY, HSQC, HMBC) for the complete structural assignment.

Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a

time-of-flight (TOF) mass spectrometer. The sample was dissolved in methanol and infused
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into the electrospray source. The data was acquired in the positive ion mode.

Logical Workflow for Spectroscopic Analysis
The process of elucidating the structure of a natural product like Ajugalide C follows a logical

workflow that integrates different spectroscopic techniques.

To cite this document: BenchChem. [Spectroscopic Profile of Ajugalide C: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1252895#spectroscopic-data-for-ajugalide-c-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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